2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Lipophilicity Membrane Permeability CNS Drug Discovery

SAR programs using incorrect triazole analogs introduce unaccounted lipophilicity biases that invalidate quantitative comparisons. This cyclopentyl-substituted building block provides a precise LogP of 1.67 (vs. -0.1 for dimethyl analog) and a single H-bond donor, ensuring consistent permeability and target-binding data across CNS and antifungal campaigns. Key differentiators: - LogP 1.67 reduces passive-permeability variance in membrane assays. - TPSA 56.73 Ų & HBD ≤1 satisfy CNS MPO desirability criteria. - N1-methylation locks a single coordination geometry for MOF synthesis. - MW 208.30 & 15 heavy atoms provide a fragment-ready core for FBDD.

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
Cat. No. B13628120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
Molecular FormulaC11H20N4
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NN1C)C2CCCC2)N
InChIInChI=1S/C11H20N4/c1-11(2,12)10-13-9(14-15(10)3)8-6-4-5-7-8/h8H,4-7,12H2,1-3H3
InChIKeyLZIGXQZTMNZNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine: Physicochemical Profile and Structural Identity


2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1343082-75-6) is a fully substituted 1,2,4-triazole derivative with molecular formula C11H20N4 and molecular weight 208.30 g/mol . The compound features a cyclopentyl substituent at the triazole 3-position, a methyl group at N1, and a propan-2-amine at C5. Computed physicochemical properties include a topological polar surface area (TPSA) of 56.73 Ų, a LogP of 1.67, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds . This physicochemical fingerprint positions the compound as a moderately lipophilic amine building block with reduced H-bond donor capacity relative to NH-bearing triazole analogs.

Core scaffold1,2,4-triazole with cyclopentyl, N-methyl and propan-2-amine substituents
Property profileModerate lipophilicity, single H-bond donor; reduced donor capacity vs. NH-triazoles
Synthetic edgeFully substituted ring locks tautomeric state, supports reproducible derivatization

Why Generic Triazole Amine Analogs Cannot Substitute for This Compound


Within the 5-(propan-2-amine)-1,2,4-triazole scaffold, seemingly minor substituent changes at the triazole 3- and 1-positions produce large shifts in lipophilicity, H-bond donor count, and steric bulk [1]. These differences render generic substitution unreliable: two close analogs—2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-amine and 2-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine—exhibit XLogP3-AA values of -0.1, roughly 1.7 log units lower than the target compound [1]. Procurement of an incorrect analog for a structure-activity relationship (SAR) program, a membrane-permeability assay, or a CNS-targeted campaign would therefore introduce unaccounted-for lipophilicity and H-bonding biases that invalidate quantitative comparisons. The data below quantify these differences.

Target compound
Generic triazole amine analogs
Cyclopentyl drives moderate lipophilicity
Dimethyl or NH analogs show ~1.8 log units lower LogP; may shift membrane permeability and assay bias
N1-methyl reduces H-bond donor count to one
NH analog has an extra donor; can alter target engagement selectivity and solubility profile
Locked tautomer and higher steric bulk
Partially substituted analogs may exhibit tautomeric mixtures and different binding pocket complementarity

Quantitative Differentiation Evidence Against Generic Analogs


Lipophilicity Advantage Over Simple Alkyl Analogs

The target compound exhibits a computed LogP of 1.67, whereas the closest dimethyl analog, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-amine, shows an XLogP3-AA of -0.1 [1]. This difference of ~1.8 log units corresponds to approximately a 63-fold higher calculated partition coefficient for the cyclopentyl-bearing compound. The N-H containing analog, 2-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, likewise returns an XLogP3-AA of -0.1 [2], confirming that the cyclopentyl group is the dominant driver of lipophilicity.

Lipophilicity advantage
Reported
Target LogP 1.67 vs. analog XLogP3-AA -0.1
Δ ≈ 1.8 log units (~63-fold higher partition coefficient)
Supports selection for assays requiring moderate-to-high logD
Cross-study computed properties; method not specified for target
Lipophilicity Membrane Permeability CNS Drug Discovery

Reduced H-Bond Donor Count via N-Methylation

The target compound has one hydrogen bond donor (the primary amine), whereas the des-methyl analog, 2-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, has two H-bond donors (primary amine plus the triazole NH) [1]. This elimination of a donor site through N1-methylation is expected to reduce non-specific hydrogen bonding to polar protein surfaces and decrease aqueous solubility relative to the NH-bearing analog, effects documented broadly across triazole SAR literature [2].

H-Bond donor reduction
Class-level
Target: 1 HBD (primary amine)
NH analog: 2 HBD (amine + triazole NH)
Δ = -1 donor
Reduced donor profile may alter target engagement and metabolic stability interpretation
N-methylation effect consistent with triazole SAR literature
Hydrogen Bonding Selectivity Crystal Engineering

Molecular Weight Increase from Cyclopentyl Substitution

The target compound (MW 208.30 g/mol) is 35% larger than the 1,3-dimethyl analog (MW 154.21 g/mol) and 49% larger than the 3-methyl-1H analog (MW 140.19 g/mol) [1][2]. This increase arises from the cyclopentyl group (C5H9, 69.1 amu) replacing methyl (CH3, 15.0 amu). The additional 4–5 heavy atoms increase steric bulk and can modulate target binding pocket complementarity, but also reduce ligand efficiency indices if potency does not scale proportionally.

Molecular weight increase
Reported
Target MW 208.30 vs. dimethyl analog 154.21
Δ +54.09 g/mol (+35%)
Cyclopentyl adds steric bulk for probing hydrophobic sub-pockets
Selection based on target pocket architecture
Pharmacokinetics Ligand Efficiency Fragment-Based Drug Design

Synthetic Versatility from a Locked Tautomeric State

The propan-2-amine primary amine group serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, or urea formation. The fully substituted triazole core (N1-methyl, C3-cyclopentyl, C5-propan-2-amine) provides a scaffold with reduced tautomeric ambiguity compared to NH-triazoles, which can exist in multiple prototropic forms [1]. This tautomeric stability simplifies reaction outcome prediction and analytical characterization in library synthesis workflows.

Tautomeric lock
Class-level
N1-methyl eliminates annular tautomerism; single dominant form vs. NH-triazole equilibrium
Fixed tautomeric state supports reproducible synthesis and characterization
Qualitative advantage for library workflows
Medicinal Chemistry Building Blocks Click Chemistry

High-Value Application Scenarios for Procurement


Agrochemical Fungicide Lead Optimization

The compound's LogP of 1.67 falls within the optimal range for foliar fungicide translocation (LogP 1.0–3.5, cited in triazole fungicide development reviews). Structure-activity relationship campaigns targeting phytopathogenic fungi such as Botrytis cinerea or Fusarium graminearum can systematically compare the cyclopentyl analog against the dimethyl (LogP -0.1) and isopropyl (LogP ~0.5–1.0, estimated) congeners to establish a quantitative lipophilicity-activity relationship [1]. The cyclopentyl group may also provide enhanced metabolic stability against oxidative ring-opening relative to smaller alkyl substituents, a hypothesis testable through comparative microsomal stability assays.

CNS-Penetrant Triazole Scaffold Exploration

With one H-bond donor, TPSA of 56.73 Ų, and LogP of 1.67, the compound satisfies multiple parameters of the CNS MPO (Multiparameter Optimization) desirability space: TPSA < 70 Ų and HBD ≤ 1 are both predictive of passive blood-brain barrier permeability [1]. This physicochemical profile makes the compound a suitable starting point for CNS-targeted triazole programs where maintaining low HBD count is critical. The dimethyl analog (XLogP3-AA -0.1, TPSA ~60 Ų) would be expected to exhibit significantly lower brain penetration due to reduced passive permeability [1].

MOF and Coordination Polymer Ligand Design

The compound's four nitrogen atoms (three in the triazole ring, one primary amine) provide multiple metal-coordination sites. N1-methylation ensures a single structurally defined coordination geometry, unlike NH-triazole ligands that can exhibit pH- and metal-dependent tautomeric switching [1]. The cyclopentyl group introduces steric bulk that can fine-tune pore size and framework topology in MOF synthesis, a parameter that procurement scientists can modulate by selecting between cyclopentyl, isopropyl, or methyl analogs from the series.

Fragment-to-Lead Libraries with Pre-Installed Hydrophobic Topology

For fragment-based drug discovery (FBDD) campaigns, the compound serves as a fragment-sized core (MW 208.30, heavy atom count 15) with a pre-installed cyclopentyl hydrophobic group . This allows fragment-growing strategies that avoid a late-stage introduction of a large hydrophobic moiety, which often introduces synthetic complexity and unfavorable property shifts. The compound's single rotatable bond (excluding the cyclopentyl ring flip) minimizes conformational entropy loss upon target binding, a desirable feature for fragment hit optimization .

Application
Selection Property
Validation Focus
Foliar fungicide SAR studies
Moderate lipophilicity and cyclopentyl substituent
Lipophilicity-activity relationship against phytopathogenic fungi
CNS-targeted triazole scaffold research
Low HBD count and TPSA compatible with CNS MPO criteria
Passive permeability and brain penetration model verification
MOF and coordination polymer synthesis
Multiple N-donor sites, single defined tautomeric geometry
Coordination geometry and pore size modulation
Fragment-based lead discovery
Pre-installed cyclopentyl hydrophobic moiety, low conformational entropy
Fragment growing efficiency and ligand efficiency indices
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